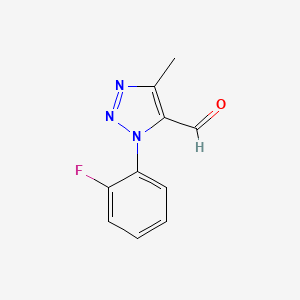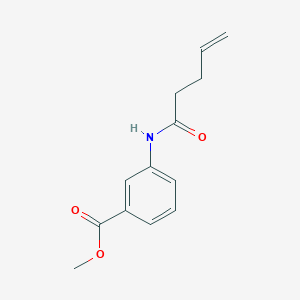
2-Phenyl-3-methoxypyrazine
描述
2-Phenyl-3-methoxypyrazine is a member of the methoxypyrazine family, which is known for its distinctive odor properties. Methoxypyrazines are heterocyclic aromatic organic compounds that contain a pyrazine ring substituted with a methoxy group and a phenyl group. These compounds are often found in nature and are known for their strong, earthy, and green aromas .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction of 2-phenyl-1,2-diketone with 3-methoxy-1,2-diamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. Specific details on industrial methods are proprietary and vary between manufacturers .
化学反应分析
Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used
科学研究应用
2-Phenyl-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-insect interactions and as semiochemicals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its strong odor properties .
作用机制
The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .
相似化合物的比较
3-Isobutyl-2-methoxypyrazine (IBMP): Known for its green bell pepper aroma, commonly found in wines.
3-Isopropyl-2-methoxypyrazine (IPMP): Also found in wines, contributing to green and earthy flavors.
2,5-Dimethyl-3-methoxypyrazine: Known for its strong odor and used in flavoring .
Uniqueness: 2-Phenyl-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct odor properties and chemical reactivity compared to other methoxypyrazines. Its phenyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-methoxy-3-phenylpyrazine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
TXJSCDNLDZPGIW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CN=C1C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[2-(1-methylpyrrolidin-2-yl)ethyl]isoindolin-1-one](/img/structure/B8341106.png)
![2-[3-(3-Fluoro-benzyloxy)-phenyl]-ethylamine](/img/structure/B8341107.png)









